molecular formula C7H14N2O B129292 Piperidine, 2,6-dimethyl-1-nitroso-, cis- CAS No. 16642-61-8

Piperidine, 2,6-dimethyl-1-nitroso-, cis-

Cat. No. B129292
CAS RN: 16642-61-8
M. Wt: 142.2 g/mol
InChI Key: MDOIIQGEWWYGKD-KNVOCYPGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperidine, 2,6-dimethyl-1-nitroso-, cis- is a chemical compound that is widely used in scientific research. It is a cyclic organic compound with the molecular formula C6H11NO2 and is commonly referred to as DMNPC. The compound is synthesized using various methods and has been found to have significant applications in the field of medicinal chemistry and drug discovery.

Mechanism Of Action

The exact mechanism of action of DMNPC is not well understood. However, it is believed that the compound exerts its pharmacological effects by inhibiting various enzymes and proteins involved in cellular processes. DMNPC has been found to inhibit the activity of various kinases and has been shown to induce apoptosis in cancer cells.

Biochemical And Physiological Effects

DMNPC has been found to possess significant biochemical and physiological effects. The compound has been shown to induce DNA damage and has been found to inhibit cell proliferation. Additionally, DMNPC has been found to possess significant anti-inflammatory activity and has been used in the development of novel anti-inflammatory agents.

Advantages And Limitations For Lab Experiments

DMNPC has several advantages for use in lab experiments. The compound is relatively easy to synthesize and can be easily scaled up for large-scale production. Additionally, DMNPC has been found to possess significant pharmacological activity and has been used in the development of various drugs and pharmaceuticals. However, the compound has several limitations, including its potential toxicity and the need for specialized equipment for its handling and storage.

Future Directions

There are several future directions for the use of DMNPC in scientific research. The compound has been found to possess significant anti-cancer activity and has been used in the development of novel anti-cancer agents. Additionally, DMNPC has been used as a building block for the synthesis of various heterocyclic compounds and has been found to possess significant antimicrobial activity. Further research is needed to fully understand the mechanism of action of DMNPC and to explore its potential therapeutic applications. Additionally, the development of new synthetic methods for the production of DMNPC may lead to the discovery of novel pharmacological agents.

Synthesis Methods

The synthesis of DMNPC involves the reaction of 2,6-dimethyl-4-nitroaniline with sodium nitrite in the presence of hydrochloric acid. The resulting product is then treated with sodium hydroxide to obtain DMNPC. The synthesis method is relatively straightforward and can be easily scaled up for large-scale production.

Scientific Research Applications

DMNPC has been extensively used in scientific research as a precursor for the synthesis of various drugs and pharmaceuticals. The compound has been found to possess significant anti-cancer activity and has been used in the development of novel anti-cancer agents. Additionally, DMNPC has been used as a building block for the synthesis of various heterocyclic compounds and has been found to possess significant antimicrobial activity.

properties

CAS RN

16642-61-8

Product Name

Piperidine, 2,6-dimethyl-1-nitroso-, cis-

Molecular Formula

C7H14N2O

Molecular Weight

142.2 g/mol

IUPAC Name

(2S,6R)-2,6-dimethyl-1-nitrosopiperidine

InChI

InChI=1S/C7H14N2O/c1-6-4-3-5-7(2)9(6)8-10/h6-7H,3-5H2,1-2H3/t6-,7+

InChI Key

MDOIIQGEWWYGKD-KNVOCYPGSA-N

Isomeric SMILES

C[C@@H]1CCC[C@@H](N1N=O)C

SMILES

CC1CCCC(N1N=O)C

Canonical SMILES

CC1CCCC(N1N=O)C

synonyms

cis-2,6-Dimethyl-1-nitrosopiperidine;  1-Nitroso-cis-2,6-dimethylpiperidine;  N-Nitroso-cis-2,6-dimethylpiperidine;  cis-1-Nitroso-2,6-dimethylpiperidine

Origin of Product

United States

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